molecular formula C16H26ClN3O B4375505 N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4375505
M. Wt: 311.8 g/mol
InChI Key: VIWNMESWHSRFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, a chloro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 4-tert-butylcyclohexanol, which is then converted to 4-tert-butylcyclohexyl chloride. This intermediate is reacted with 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. Biocatalytic methods using enzymes such as alcohol dehydrogenases and Candida antarctica A have been explored for the stereoselective synthesis of intermediates, which are then further processed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 4-tert-butylcyclohexyl acetate, 4-tert-butylcyclohexanol, and 4-tert-butylcyclohexanone. These compounds share structural similarities but differ in their functional groups and specific applications .

Uniqueness

N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClN3O/c1-10-13(17)14(19-20(10)5)15(21)18-12-8-6-11(7-9-12)16(2,3)4/h11-12H,6-9H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWNMESWHSRFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2CCC(CC2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
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N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N-[4-(TERT-BUTYL)CYCLOHEXYL]-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE

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